N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine
Description
N-[[2-(Difluoromethoxy)phenyl]methylidene]hydroxylamine is an arylaldoxime derivative characterized by a hydroxylamine group (-NHOH) bonded to a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the ortho (2-) position. These compounds are typically synthesized via condensation reactions between hydroxylamine and substituted benzaldehydes, often involving reagents like N-chlorosuccinimide (NCS) in dimethylformamide (DMF) .
The difluoromethoxy substituent is electron-withdrawing due to the electronegativity of fluorine, which influences the compound’s electronic distribution, solubility, and reactivity.
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)13-7-4-2-1-3-6(7)5-11-12/h1-5,8,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOZSTLMTBFGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366320 | |
| Record name | N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332110-52-8 | |
| Record name | N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium acetate, in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine is being investigated as a lead compound in drug discovery. Its structural features, including the difluoromethoxy group and hydroxylamine functional group, suggest potential antimicrobial and anticancer properties. The compound's lipophilicity may enhance cellular uptake, making it a candidate for therapeutic applications.
Case Studies
- Anticancer Activity : Research indicates that hydroxylamines can inhibit various enzymes, potentially leading to anticancer effects. Similar compounds have shown promise in targeting cancer cell lines, with some exhibiting IC50 values below 10 μM against human colon cancer cells .
- Antimicrobial Properties : Studies on related Mannich bases have demonstrated significant antibacterial and antifungal activities, suggesting that this compound may exhibit similar effects .
Agricultural Chemistry
Agrochemical Applications
The compound may serve as an intermediate in the synthesis of agricultural chemicals. Its unique reactivity profile allows for the development of new herbicides and pesticides, particularly those that require fluorinated compounds to enhance efficacy and stability in various environments.
Potential Uses
- Pesticides : The incorporation of fluorinated groups is known to improve the biological activity and persistence of agrochemicals, making this compound a valuable candidate for further exploration in this field.
- Fungicides/Insecticides : The compound's structure could be modified to create effective fungicides or insecticides, contributing to integrated pest management strategies.
Materials Science
Synthesis and Material Properties
The synthesis of this compound typically involves the condensation of 2-(difluoromethoxy)-5-fluorobenzaldehyde with hydroxylamine. This process can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.
Material Characteristics
- Lipophilicity and TPSA : The compound's moderate lipophilicity (logP ≈ 2.0961) and polar surface area (TPSA ≈ 41.82 Ų) suggest it may possess properties suitable for various applications in materials science, including polymer synthesis or as additives in coatings.
- Chemical Reactivity : The presence of both electron-withdrawing and electron-donating groups makes this compound versatile for further chemical modifications, potentially leading to novel materials with tailored properties.
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
a. Positional Isomers
- N-[[4-(Difluoromethoxy)phenyl]methylidene]hydroxylamine (CAS 556016-57-0): This para-substituted isomer has a difluoromethoxy group at the 4-position. Key Properties: Predicted boiling point (243.1±35.0°C), density (1.27±0.1 g/cm³), and pKa (10.51±0.10) .
b. N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine (CAS 74467-00-8):
- Features a trifluoromethyl (-CF₃) group at the 2-position instead of difluoromethoxy.
- Key Properties: Molecular formula C₈H₆F₃NO, molecular weight 189.13 g/mol, synthesized in 91% yield via NCS-mediated oxidation .
- The -CF₃ group is more electron-withdrawing than -OCF₂H, leading to greater stabilization of the oxime intermediate and altered reaction kinetics.
Substituent Type and Functional Group Variations
a. Nitro-Substituted Analogs
- Key Properties: Molecular formula C₇H₆N₂O₃, molecular weight 166.13 g/mol, synthesized in 84% yield . The nitro group’s strong electron-withdrawing nature increases acidity (lower pKa) compared to difluoromethoxy derivatives.
b. Heterocyclic Derivatives
- N-[(6-Methylpyridin-2-yl)methylidene]hydroxylamine (CAS 1265324-16-0): Replaces the benzene ring with a pyridine ring (6-methyl substitution). Key Properties: Molecular formula C₇H₈N₂O, molecular weight 136.15 g/mol .
Physical and Chemical Properties
Table 1: Comparative Data for Selected Arylaldoximes
| Compound Name | Substituent | Position | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|---|
| Target Compound | -OCF₂H | 2 | C₈H₇F₂NO₂ | 187.14 | N/A | N/A | N/A |
| N-[[4-(Difluoromethoxy)phenyl]methylidene]hydroxylamine | -OCF₂H | 4 | C₈H₇F₂NO₂ | 187.14 | N/A | 243.1±35.0 | 1.27±0.1 |
| N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine | -CF₃ | 2 | C₈H₆F₃NO | 189.13 | 91 | N/A | N/A |
| N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine | -NO₂ | 4 | C₇H₆N₂O₃ | 166.13 | 84 | N/A | N/A |
Biological Activity
N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C9H9F2N2O
- CAS Number: 332110-52-8
The presence of difluoromethoxy and hydroxylamine functional groups suggests potential reactivity and biological interaction pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This property is significant in the context of enzyme inhibition and modulation of signaling pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, Mannich bases derived from related structures have shown increased cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and lung carcinoma (SK-LU-1) cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Mannich Base A | MCF-7 | <2 |
| Mannich Base B | SK-LU-1 | 1.5 |
| This compound | TBD | TBD |
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which is relevant for skin-related conditions and cosmetic applications .
Case Studies
- Study on Anticancer Properties : A study evaluated the cytotoxic effects of hydroxylamine derivatives on Jurkat T lymphocyte cells. The results demonstrated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
- Enzyme Interaction : Another research project focused on the inhibitory effects of hydroxylamine derivatives on mushroom tyrosinase, revealing that some compounds exhibited IC50 values significantly lower than those of conventional inhibitors like kojic acid .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine, and how can reaction conditions be controlled to minimize by-products?
- Methodology : The compound can be synthesized via Schiff base formation between hydroxylamine derivatives and substituted benzaldehydes. Key steps include pH control (e.g., maintaining alkaline conditions using sodium bicarbonate to suppress undesired side reactions) and slow addition of electrophilic reagents (e.g., benzoyl chloride analogs) under stirring . Temperature optimization (e.g., 0–5°C for exothermic steps) and purification via selective solubility in ammonia solutions can isolate the target compound from by-products like dibenzoylated derivatives .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- NMR : H and C NMR identify the imine (C=N) bond at 160–165 ppm and difluoromethoxy (-OCFH) splitting patterns .
- FTIR : Stretching vibrations for C=N (1640–1620 cm) and OCFH (1150–1100 cm) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isotopic peaks from fluorine substituents .
Advanced Research Questions
Q. How can computational chemistry methods predict the stability and reactivity of Schiff base derivatives like this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as HOMO-LUMO gaps, to assess redox stability. Molecular dynamics simulations evaluate conformational flexibility, while electrostatic potential maps predict nucleophilic/electrophilic sites for reactivity studies . Solvent effects (e.g., polarizable continuum models) refine thermodynamic stability in aqueous or organic media .
Q. What experimental strategies resolve contradictions in reported spectral data for difluoromethoxy-containing Schiff bases?
- Methodology :
- Cross-Validation : Compare NMR data across solvents (DMSO-d, CDCl) to identify solvent-induced shifts .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in bond geometry (e.g., E/Z isomerism in imine groups) .
- Isotopic Labeling : F NMR tracks fluorine environments, distinguishing between OCFH and other fluorinated by-products .
Q. How can researchers assess the thermodynamic stability of this compound under varying pH and temperature?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled atmospheres.
- pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC-UV at 254 nm. Hydrolysis of the imine bond is a key degradation pathway under acidic conditions .
- Kinetic Modeling : Arrhenius plots derived from accelerated stability studies (40–60°C) predict shelf-life at ambient conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
